molecular formula C9H17BrN2O2 B1355225 1-(2-Tetrahydrofuroyl)piperazine hydrobromide CAS No. 63590-62-5

1-(2-Tetrahydrofuroyl)piperazine hydrobromide

Cat. No.: B1355225
CAS No.: 63590-62-5
M. Wt: 265.15 g/mol
InChI Key: IMMDGWNBMNOMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the molecular formula C9H16N2O2·xHBr. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-(2-Tetrahydrofuroyl)piperazine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, this compound has been shown to interact with proteases, influencing their activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can alter cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding is often mediated by hydrogen bonds and electrostatic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and efficacy. Studies have shown that this compound can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is critical for the compound’s role in modulating cellular metabolism and biochemical reactions .

Chemical Reactions Analysis

1-(2-Tetrahydrofuroyl)piperazine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include hydrobromic acid, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction and product.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Tetrahydrofuroyl)piperazine hydrobromide has several scientific research applications:

Comparison with Similar Compounds

1-(2-Tetrahydrofuroyl)piperazine hydrobromide can be compared with other similar compounds, such as:

    1-(2-Furoyl)piperazine: This compound has a similar structure but lacks the tetrahydrofuran ring.

    1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyethyl group instead of the tetrahydrofuroyl group.

    1-(4-Chlorobenzhydryl)piperazine: This compound has a chlorobenzhydryl group instead of the tetrahydrofuroyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDGWNBMNOMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCNCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63590-62-5
Record name 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Reactant of Route 3
Reactant of Route 3
1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Reactant of Route 4
1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Reactant of Route 5
Reactant of Route 5
1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Reactant of Route 6
Reactant of Route 6
1-(2-Tetrahydrofuroyl)piperazine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.